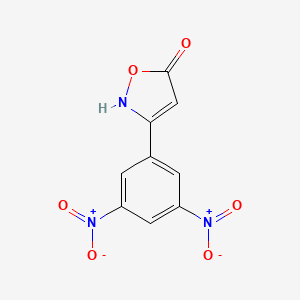

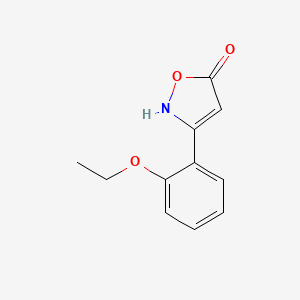

3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

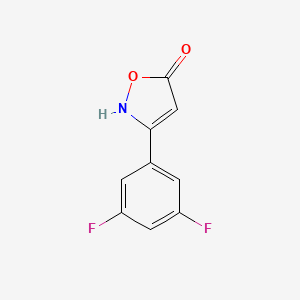

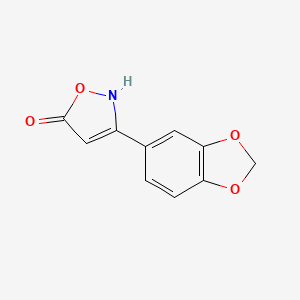

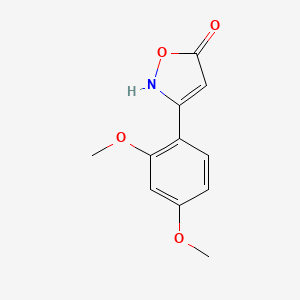

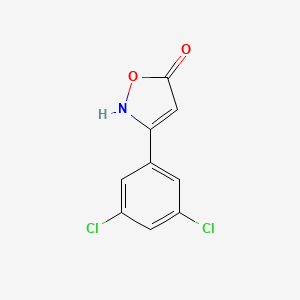

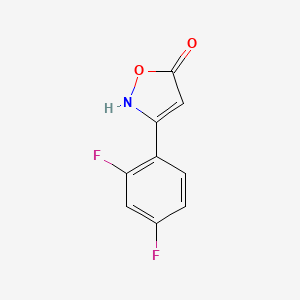

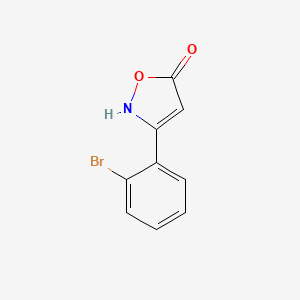

The compound “3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol” is an organic molecule that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The 2-ethoxyphenyl group is a phenyl ring (a derivative of benzene) with an ethoxy group (-O-CH2-CH3) attached to it. The presence of the oxazole ring and the ethoxyphenyl group could potentially give this compound interesting chemical and physical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclization reaction . The 2-ethoxyphenyl group could potentially be introduced through a substitution or addition reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring and the 2-ethoxyphenyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The oxazole ring is a site of high electron density, making it potentially reactive. It could undergo reactions such as electrophilic substitution or ring-opening reactions . The ethoxy group could potentially undergo reactions such as deprotonation or nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the oxazole ring and the 2-ethoxyphenyl group. For example, the compound might exhibit moderate polarity due to the presence of the oxygen atoms in the oxazole ring and the ethoxy group .Applications De Recherche Scientifique

Nonlinear Optical Properties

3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol: and its derivatives have been studied for their nonlinear optical properties. These properties are crucial for applications in photonics and optoelectronics, such as in the development of optical switches, modulators, and frequency converters .

Organic Photovoltaic Cells

The compound has potential applications in organic photovoltaic cells. Its structural features may contribute to the efficiency of solar cells by improving light absorption and charge transport .

Anticancer Research

Thiazolidinone derivatives, which can be synthesized from compounds like 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol , have shown promise as potential anticancer drug candidates. Their ability to inhibit cancer cell growth makes them valuable in the development of new therapies .

Antibacterial Agents

Research indicates that thiazolidinone compounds exhibit significant antibacterial activity. This makes 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol a starting point for the synthesis of new antibacterial agents that could be used to treat various bacterial infections .

Antiviral Applications

Similar compounds have been explored for their antiviral properties, particularly against HIV. The structural analogs of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol could be synthesized to develop new antiviral drugs .

Insecticide Development

3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol: shares structural similarities with etoxazole, a commonly used insecticide. This suggests potential applications in the development of new insecticides with improved efficacy and safety profiles .

Chirality-Induced Applications

The chirality of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol derivatives can induce specific biological activities, making them suitable for use in enantioselective synthesis, which is important in pharmaceutical research .

Environmental Fate and Ecotoxicity Studies

The environmental fate and ecotoxicity of compounds structurally related to 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol are of interest. Studying these aspects can lead to the development of chemicals with a reduced environmental impact .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(2-ethoxyphenyl)-2H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-14-10-6-4-3-5-8(10)9-7-11(13)15-12-9/h3-7,12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAHNLYFKXYRHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CC(=O)ON2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6346006.png)

![5-(2-Chloro-5-nitro-phenyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6346014.png)

![3-Bromo-5-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B6346017.png)

![3-(3-Fluoro-benzyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B6346027.png)

![5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole](/img/structure/B6346034.png)